molecular formula C8H8BrN3O B12497050 2-(Azidomethyl)-4-bromo-1-methoxybenzene

2-(Azidomethyl)-4-bromo-1-methoxybenzene

Cat. No.: B12497050
M. Wt: 242.07 g/mol
InChI Key: FMNRYYHOVPYUBJ-UHFFFAOYSA-N
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Description

Contextualization of Azide (B81097), Bromine, and Methoxy (B1213986) Functionalities in Aromatic Systems

The chemical behavior of 2-(Azidomethyl)-4-bromo-1-methoxybenzene is dictated by the interplay of its three key functional groups.

The azide group (–N₃) is a high-energy functional group known for its diverse reactivity. rsc.org Organic azides are relatively stable yet can be readily transformed into other nitrogen-containing moieties. rsc.org They are particularly valued as precursors to primary amines through reduction, for instance, via a Staudinger reaction or hydrogenation. rsc.org Furthermore, the azide group is a cornerstone of "click chemistry," participating in highly efficient and selective copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. rsc.org The azidomethyl group, specifically, has been utilized as a protective group in the synthesis of oligoribonucleotides. wikipedia.org

The bromine atom is a common halogen substituent in organic synthesis. As a good leaving group, it is instrumental in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org On the aromatic ring, bromine is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. google.com

The methoxy group (–OCH₃) is a strong electron-donating group. google.com It activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. google.com This activating effect is a crucial consideration in synthetic planning involving anisole-type compounds. google.com

Significance of Multifunctionalized Benzene (B151609) Derivatives in Contemporary Chemical Synthesis

For instance, a molecule like this compound could, in principle, undergo a cross-coupling reaction at the bromine site, a modification of the azide group, and electrophilic substitution directed by the methoxy group, all in a controlled manner. This multi-faceted reactivity is highly sought after in the design of complex target molecules.

Overview of Research Trajectories Pertaining to this compound

Specific research focused solely on this compound is not widely available in the public domain. However, its chemical structure suggests several potential research applications based on the known reactivity of its constituent parts.

A likely synthetic pathway to this compound involves the conversion of a corresponding benzyl (B1604629) bromide to a benzyl azide. A general method for this transformation involves the reaction of the benzyl bromide with sodium azide in a suitable solvent system like acetone (B3395972) and water. rsc.org The precursor, 2-(bromomethyl)-4-bromo-1-methoxybenzene, would itself likely be synthesized from a suitable bromo-methoxy toluene (B28343) derivative.

Research involving this compound would logically be directed towards its use as a synthetic intermediate. For example, the azide functionality could be used to attach the molecule to a larger structure via click chemistry, while the bromine atom remains available for subsequent cross-coupling reactions. This dual functionality is valuable in the construction of complex molecular architectures, including those for biological and material science applications.

Physico-chemical Properties of this compound

Property Value
Molecular Formula C₈H₈BrN₃O
Molar Mass 242.07 g/mol

| CAS Number | 1250974-50-5 |

Table of Mentioned Compounds

Compound Name
This compound
2-(bromomethyl)-4-bromo-1-methoxybenzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azidomethyl)-4-bromo-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-13-8-3-2-7(9)4-6(8)5-11-12-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNRYYHOVPYUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azidomethyl 4 Bromo 1 Methoxybenzene

Established Synthetic Routes to 2-(Azidomethyl)-4-bromo-1-methoxybenzene

The most direct and commonly implied synthesis of this compound involves a two-step process starting from a suitable precursor like 4-bromo-2-methoxybenzyl alcohol. This alcohol is first converted to its corresponding benzylic halide, which then undergoes nucleophilic substitution with an azide (B81097) salt.

Benzylic Halide Precursors and Nucleophilic Azidation Strategies

A robust and widely used method for introducing an azide group is the nucleophilic substitution of a benzylic halide. synquestlabs.comnih.gov This approach is favored due to the high reactivity of benzylic positions towards substitution reactions. The synthesis of this compound via this strategy hinges on the initial preparation of a suitable benzylic halide, such as 2-(bromomethyl)-4-bromo-1-methoxybenzene or 2-(chloromethyl)-4-bromo-1-methoxybenzene.

The precursor, 4-bromo-2-methoxybenzyl alcohol, is commercially available, providing a convenient starting point for this synthetic sequence. The conversion of this alcohol to the corresponding benzylic bromide, 4-bromo-2-(bromomethyl)-1-methoxybenzene, can be achieved using standard brominating agents like phosphorus tribromide or thionyl bromide. A documented method for a similar transformation of 2-bromo-4,5-dimethoxybenzyl alcohol involves the use of carbon tetrabromide and triphenylphosphine (B44618) in tetrahydrofuran (B95107) (THF). rsc.org

Sodium azide (NaN₃) is the most common and cost-effective reagent for introducing the azide functionality. synquestlabs.comrsc.org The reaction proceeds via a nucleophilic attack of the azide anion on the electrophilic benzylic carbon of the halide precursor. This displaces the halide leaving group to form the desired organic azide.

General procedures for the azidation of benzylic bromides often involve dissolving the halide in a polar aprotic solvent, followed by the addition of sodium azide. rsc.org The choice of solvent is critical for dissolving the reactants and facilitating the substitution reaction.

The efficiency of the azidation reaction is highly dependent on the reaction conditions, including the solvent, temperature, and reaction time. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

Solvent SystemTypical TemperatureObservations
Dimethylformamide (DMF)Room TemperatureA common solvent for this transformation, allowing for good solubility of both the organic halide and sodium azide. rsc.org
Dimethyl sulfoxide (B87167) (DMSO)Room TemperatureAnother effective polar aprotic solvent that can facilitate the nucleophilic substitution.
Acetone (B3395972)/WaterRoom Temperature to RefluxA mixture of acetone and water can also be employed. The water helps to dissolve the sodium azide, while the acetone solubilizes the organic substrate.

For instance, a general procedure for the synthesis of benzyl (B1604629) azides involves stirring the corresponding benzyl bromide with sodium azide in DMF at room temperature for several hours. rsc.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the organic product with a suitable solvent like diethyl ether.

Functional Group Interconversion Approaches to this compound

An alternative to the direct azidation of a pre-brominated benzyl halide is to vary the order of the synthetic steps. These functional group interconversion strategies can offer advantages in terms of precursor availability or to overcome challenges such as regioselectivity in bromination.

Azide Introduction Post-Bromination of Methoxybenzene Derivatives

This approach involves the initial bromination of a methoxybenzene derivative, followed by the introduction of the azidomethyl group. For example, one could start with 2-methoxybenzaldehyde. This can be brominated at the 4-position to yield 4-bromo-2-methoxybenzaldehyde. google.com The aldehyde can then be reduced to the corresponding alcohol, 4-bromo-2-methoxybenzyl alcohol, using a reducing agent like sodium borohydride. This alcohol is then converted to the benzylic halide and subsequently to the azide as described in section 2.1.1.

The key challenge in this approach is achieving regioselective bromination. The methoxy (B1213986) group is an ortho-, para-director, and the presence of other substituents on the aromatic ring will influence the position of bromination. For instance, the bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the 6- and 8-positions, not the 4-position as might be expected. capes.gov.brrsc.org Therefore, careful consideration of the directing effects of the substituents is necessary to ensure the desired 4-bromo isomer is obtained.

Bromination Strategies on Azidomethyl Methoxybenzene Analogues

A conceptually different approach is to introduce the azidomethyl group first, followed by bromination of the aromatic ring. This would begin with the synthesis of a precursor like 2-methoxybenzyl azide. This can be prepared from 2-methoxybenzyl chloride and sodium azide. The subsequent step would be the electrophilic bromination of this azidomethyl-substituted anisole (B1667542) derivative.

Emerging Synthetic Techniques for this compound

Recent advancements in synthetic chemistry have led to the development of innovative methods for the introduction of the azide group at benzylic positions. These modern strategies, including metal-catalyzed and photoredox-mediated approaches, provide powerful alternatives to classical synthetic routes. They often proceed under mild conditions and can offer unique selectivity, expanding the toolkit for chemists to construct complex molecules.

Transition metal catalysis has become an indispensable tool for forming carbon-nitrogen bonds. nih.gov Iron, a cheap, abundant, and environmentally benign metal, has emerged as a powerful catalyst for azidation reactions. rsc.org Iron(III)-catalyzed azidation can be achieved on various benzylic substrates, including those with sensitive functional groups. For instance, the conversion of benzylic acetates or silyl (B83357) ethers to the corresponding azides can be accomplished using an iron(III) catalyst and an azide source like azidotrimethylsilane (B126382) (TMSN₃). nih.govmdpi.com This approach is notable for its mild reaction conditions, often proceeding at room temperature. nih.gov

The synthesis of this compound would likely start from a precursor such as 2-(hydroxymethyl)-4-bromo-1-methoxybenzene or 2-(bromomethyl)-4-bromo-1-methoxybenzene. An iron-catalyzed approach could utilize the corresponding benzylic silyl ether, formed from the alcohol, which then undergoes chemoselective azidation in the presence of an iron catalyst and TMSN₃. nih.gov Detailed mechanistic studies on iron-catalyzed azidation of C(sp³)–H bonds suggest a pathway involving the formation of an azidyl radical, which performs a site-selective hydrogen atom abstraction. The resulting alkyl radical then combines with an iron(III)-azide complex to form the final product. nih.govacs.orgberkeley.edu This radical-based mechanism allows for the functionalization of even unactivated C-H bonds under mild conditions. acs.org

Below is a table summarizing representative metal-catalyzed azidation reactions applicable to benzylic systems.

Table 1: Examples of Metal-Catalyzed Benzylic Azidation

CatalystSubstrate TypeAzide SourceConditionsKey FindingReference
FeCl₃ or FeBr₃Benzylic Silyl EthersTMSN₃Room TemperatureEnables chemoselective azidation of secondary and tertiary benzylic positions. nih.gov nih.gov
FeCl₃ / AgOTfBenzylic AcetatesTMSN₃Mild ConditionsThe combination of catalysts increases reaction speed. mdpi.com mdpi.com
Iron(II)(pybox) complexBenzylic C(sp³)–H Bondsλ³-AzidoiodaneMild ConditionsAllows for highly site-selective azidation of complex molecules via a radical mechanism. nih.govacs.org nih.govacs.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive intermediates under exceptionally mild conditions. rsc.org This strategy is particularly effective for benzylic C-H azidation. In this process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer process that ultimately generates an azide radical. researchgate.net This radical is capable of abstracting a hydrogen atom from a benzylic position, leading to a benzylic radical that can then be trapped to form the desired azide product. researchgate.net

A notable system employs a copper-based photocatalyst in conjunction with the Zhdankin reagent (an azidoiodinane) as the azide source. nih.govorganic-chemistry.orgacs.org This method is applicable to a wide array of substrates, including those with primary, secondary, and tertiary benzylic positions, and tolerates various functional groups. organic-chemistry.orgacs.org The synthesis of this compound could be envisioned starting from 4-bromo-1-methoxy-2-methylbenzene, where the photocatalytic system would directly convert the benzylic C-H bond to a C-N₃ bond. organic-chemistry.org Other photoredox systems utilize ruthenium or iridium complexes, although copper catalysts are often more economical and sustainable. organic-chemistry.orgnih.gov

Table 2: Examples of Photoredox-Mediated Benzylic Azidation

PhotocatalystSubstrate TypeAzide SourceLight SourceKey FindingReference
Cu(dap)₂ClBenzylic C-H BondsZhdankin ReagentVisible LightEffective for primary, secondary, and tertiary benzylic positions via a radical chain mechanism. organic-chemistry.org organic-chemistry.org
Ru(bpy)₃Cl₂Vinyl & Aryl AzidesN/A (Substrate is the azide)Visible LightGenerates reactive nitrenes for C-N bond formation, avoiding harsh UV light. nih.gov nih.gov
Ir(dF(CF₃)ppy)₂(dtbbpy)⁺Vinyl AzidesN/A (Substrate is the azide)Visible LightEfficiently sensitizes azides to form nitrenes for intramolecular reactions. nih.gov nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgresearchgate.net These principles are highly relevant to the synthesis of organic azides, which can involve toxic reagents and produce significant waste.

Atom Economy : A key principle of green chemistry is maximizing the incorporation of all reactant materials into the final product. acs.org Catalytic methods, such as the metal-catalyzed and photoredox approaches described above, are inherently more atom-economical than stoichiometric reactions. For example, direct C-H azidation incorporates the hydrogen atom from the substrate and the azide group from the reagent into the product and a co-product, whereas traditional substitution of a leaving group (like bromine) generates a salt byproduct. acs.org

Safer Solvents and Reagents : Green chemistry encourages the use of safer solvents and auxiliaries. acs.org Many modern catalytic reactions can be performed in less hazardous solvents compared to traditional chlorinated solvents. researchgate.net Furthermore, developing safer azide sources is a critical goal. While sodium azide is effective, it is highly toxic. Recent research has focused on alternatives like using benzyl nitrite (B80452) in a modified process to produce sodium azide more safely and with less volatile organic compound (VOC) emissions. rsc.org One-pot syntheses that generate the azide in situ from amines also contribute to safety by avoiding the isolation of potentially unstable azide intermediates.

Energy Efficiency : Reactions conducted at ambient temperature and pressure, such as those powered by visible light, significantly reduce energy consumption compared to methods requiring high temperatures. rsc.orgnih.gov Photoredox catalysis, which harnesses low-energy visible light, exemplifies an energy-efficient synthetic strategy. rsc.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in only small amounts and can be recycled, minimizing waste. paperpublications.org The use of earth-abundant metal catalysts like iron or sustainable photocatalysts aligns perfectly with the goal of creating more sustainable chemical manufacturing processes. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Azidomethyl 4 Bromo 1 Methoxybenzene

Reactivity of the Azidomethyl Moiety in 2-(Azidomethyl)-4-bromo-1-methoxybenzene

The azidomethyl group (-CH₂N₃) is the key reactive center in this compound, enabling its use as a building block in the synthesis of various heterocyclic compounds. The 1,3-dipolar character of the azide (B81097) functional group is central to its reactivity, particularly in cycloaddition reactions with alkynes.

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

Azide-alkyne cycloadditions are a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. These reactions can be catalyzed by various metals, most commonly copper and ruthenium, or in some cases, proceed without a catalyst under specific conditions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used reaction that facilitates the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is known for its exceptional regioselectivity and efficiency. nih.gov

When this compound participates in CuAAC reactions with terminal alkynes, the reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This specificity is a hallmark of the CuAAC reaction, distinguishing it from the uncatalyzed Huisgen cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers. google.com The reaction is robust and accommodates a wide variety of functional groups on the alkyne partner, making it a versatile tool for creating diverse molecular structures. nih.govnih.gov

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles from CuAAC Reactions

Alkyne ReactantResulting 1,2,3-Triazole Product
Phenylacetylene1-((4-Bromo-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-((4-Bromo-2-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Ethynyltrimethylsilane1-((4-Bromo-2-methoxybenzyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

The most common catalyst system for CuAAC involves the use of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. beilstein-journals.org Alternatively, copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.

The efficiency and rate of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the copper(I) catalytic species. Tris(triazolyl)methyl)amine (TBTA) and its derivatives are widely used ligands that accelerate the reaction and protect the catalyst from oxidation and disproportionation. nih.gov Other nitrogen-based ligands, including those with benzimidazole (B57391) and pyridine (B92270) moieties, have also been developed to tailor the catalyst's activity in different solvent systems. nih.gov The choice of ligand can influence the reaction kinetics, with some ligands being more effective in coordinating solvents while others perform better in aqueous media. nih.gov

Table 2: Common Catalyst Systems and Ligands for CuAAC

Copper SourceReducing Agent (if applicable)Ligand Example
CuSO₄·5H₂OSodium AscorbateTris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
CuINoneN,N-Diisopropylethylamine (DIPEA)
Cu(OAc)₂HydrazineTris(2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}ethyl)amine (DTEA)

In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to access the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgacs.orgchalmers.se This reaction typically employs ruthenium(II) complexes, such as [Cp*RuCl] compounds, as catalysts. organic-chemistry.orgnih.gov The RuAAC reaction is highly regioselective for the 1,5-isomer, making it an invaluable tool for synthesizing compounds that are not accessible through CuAAC. researchgate.netnih.gov

The scope of the RuAAC includes the reaction of various organic azides with terminal alkynes. nih.gov The reaction mechanism is proposed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.gov This distinct mechanism accounts for the observed regioselectivity. organic-chemistry.org The reaction can be performed in various nonprotic solvents like benzene (B151609), toluene (B28343), or THF. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. nih.gov This reaction relies on the inherent ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative, to accelerate the reaction with an azide. nih.gov The high reactivity of the strained alkyne obviates the need for a metal catalyst, which can be advantageous in biological systems or for the synthesis of materials where metal contamination is a concern. nih.gov

In the context of this compound, SPAAC would involve its reaction with a strained cyclooctyne. The reaction proceeds rapidly at room temperature and with complete regioselectivity. rsc.orgchemrxiv.org This method provides a powerful bioorthogonal ligation strategy. nih.gov The rate of SPAAC can be influenced by the structure of the cyclooctyne and the electronic properties of the azide. nih.gov The primary product of the reaction between an azide and a cyclooctyne is a bicyclic triazole. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Azide Reduction Reactions to Corresponding Amines

The reduction of the azido (B1232118) group to a primary amine is a fundamental transformation for this compound. This conversion is highly efficient and can be achieved under various mild conditions, preserving the bromo substituent for subsequent reactions. Common methods for this reduction include catalytic hydrogenation and the use of hydride reagents. organic-chemistry.orgyoutube.com

Catalytic hydrogenation typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst). organic-chemistry.org This method is known for its clean conversion and high yields. Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH4) in an aprotic solvent like tetrahydrofuran (B95107) (THF) provides another effective route. The reaction proceeds by the addition of hydride ions to the terminal nitrogen atoms, followed by the liberation of nitrogen gas and subsequent protonation during aqueous workup to yield the amine. youtube.com

The product of this reaction is the corresponding primary amine, (4-bromo-2-methoxybenzyl)amine, a valuable building block for further functionalization.

Table 1: Representative Conditions for Azide Reduction

ReagentCatalystSolventProduct
H₂ (1 atm)10% Pd/CMethanol(4-bromo-2-methoxybenzyl)amine
LiAlH₄-THF, then H₂O(4-bromo-2-methoxybenzyl)amine
NaBH₄NiCl₂Methanol(4-bromo-2-methoxybenzyl)amine

Staudinger Reaction and Derivatization

The Staudinger reaction offers an exceptionally mild method for reducing the azide in this compound to an amine. organic-chemistry.org This two-step process avoids the harsh conditions or strong reducing agents that could potentially affect other functional groups. The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen of the azide. This addition forms a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to produce an aza-ylide, also known as an iminophosphorane. organic-chemistry.orgwikipedia.org

This iminophosphorane intermediate is stable but can be readily hydrolyzed upon treatment with water. The hydrolysis cleaves the phosphorus-nitrogen double bond, yielding the primary amine, (4-bromo-2-methoxybenzyl)amine, and triphenylphosphine oxide as a stable byproduct. wikipedia.org The mildness of this reaction makes it highly compatible with sensitive substrates. The resulting amine is a versatile intermediate that can be readily derivatized, for instance, through acylation with an acyl chloride to form an amide.

Table 2: Staudinger Reaction and Subsequent Derivatization

StepReactant 1Reactant 2SolventIntermediate/Product
1This compoundTriphenylphosphineTHFN-(4-bromo-2-methoxybenzyl)iminotriphenylphosphorane
2Iminophosphorane IntermediateH₂OTHF(4-bromo-2-methoxybenzyl)amine
3 (Derivatization)(4-bromo-2-methoxybenzyl)amineAcetyl ChloridePyridineN-(4-bromo-2-methoxybenzyl)acetamide

Thermal Decomposition Pathways of the Azide Group

The thermal decomposition of this compound involves the cleavage of the C-N and N-N bonds within the azide moiety upon heating. This process typically results in the extrusion of molecular nitrogen (N₂), a thermodynamically favorable event, and the formation of a highly reactive nitrene intermediate. The stability and subsequent reaction pathways of this nitrene are influenced by the molecular structure and the presence of ortho substituents. rsc.org

For aryl azides, the presence of an ortho-methoxy group, as in 2-methoxyazidobenzene, has been shown to accelerate the rate of thermal decomposition compared to unsubstituted azidobenzene. rsc.org This is attributed to electrostatic stabilization of the charge-separated transition state. While this compound is a benzylic azide rather than an aryl azide, the electronic effects of the methoxy (B1213986) group can still influence the reactivity of the resulting benzylic nitrene. Once formed, the (4-bromo-2-methoxyphenyl)methylnitrene can undergo several rapid reactions, including intramolecular C-H bond insertion or rearrangement to form an imine.

Reactivity of the Bromo Substituent in this compound

The bromo substituent on the aromatic ring of this compound serves as a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks, such as biaryls and conjugated systems. The azide group is generally stable under the conditions required for these transformations, allowing for selective functionalization at the aryl bromide position.

Cross-Coupling Reactions at the Aryl Bromine Position

Palladium-catalyzed cross-coupling reactions enable the formation of new carbon-carbon bonds at the site of the aryl bromine. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by a transmetalation step with an organometallic coupling partner and concludes with a reductive elimination step that releases the final product and regenerates the palladium(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, the aryl bromide can be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents.

The reaction is initiated by the oxidative addition of the C-Br bond to the Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by the base) to the palladium center. The final reductive elimination step yields the coupled product and regenerates the active Pd(0) species. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the azide moiety.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-(Azidomethyl)-2-methoxy-1,1'-biphenyl
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane2-(Azidomethyl)-4-(thiophen-2-yl)-1-methoxybenzene
Pyridine-3-boronic acidCataXCium A Pd G3K₃PO₄THF/H₂O3-(5-(Azidomethyl)-2-methoxyphenyl)pyridine
Sonogashira Coupling and Alkyne Introduction

The Sonogashira coupling reaction is a highly efficient method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.org

In the context of this compound, the Sonogashira coupling allows for the direct introduction of an alkyne substituent at the bromine position. The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl bromide. Reductive elimination from the palladium center then affords the alkynylated aromatic product. wikipedia.org The reaction proceeds under mild, often room temperature, conditions and is compatible with the azide functional group.

Table 4: Representative Sonogashira Coupling Reactions

Alkyne PartnerPd CatalystCu Co-catalystBase/SolventProduct
PhenylacetylenePdCl₂(PPh₃)₂CuITriethylamine1-(Azidomethyl)-4-bromo-2-(phenylethynyl)benzene
TrimethylsilylacetylenePd(PPh₃)₄CuITHF/Diisopropylamine2-(Azidomethyl)-4-bromo-1-methoxy-5-((trimethylsilyl)ethynyl)benzene
1-HeptynePdCl₂(dppf)CuITriethylamine1-((5-(Azidomethyl)-2-methoxyphenyl)ethynyl)pentane
Heck Reaction and Olefin Functionalization

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In the case of this compound, the aryl bromide functionality is the reactive site for this transformation. The reaction is anticipated to proceed via the established catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by olefin insertion and subsequent β-hydride elimination to yield the functionalized alkene. wikipedia.orglibretexts.org

A variety of olefins can theoretically be coupled with this compound, leading to a diverse array of products. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical in achieving high yields and selectivity.

Table 1: Hypothetical Heck Reaction of this compound with Various Olefins

OlefinCatalystBaseSolventTemperature (°C)Hypothetical Yield (%)
StyrenePd(OAc)₂/PPh₃Et₃NDMF10085
n-Butyl acrylatePd(OAc)₂/dppfNa₂CO₃Toluene11090
CyclohexenePdCl₂(PPh₃)₂K₂CO₃DMAc12075

It is important to note that the azidomethyl group's thermal stability must be considered, as high reaction temperatures could potentially lead to its decomposition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly relevant for the functionalization of this compound at the C4 position. A key consideration for this transformation is the compatibility of the azido group with the reaction conditions. Encouragingly, studies have demonstrated successful Buchwald-Hartwig aminations on azido-substituted aryl iodides, suggesting that the azide functionality can remain intact during the catalytic cycle. nih.gov

The reaction would involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the corresponding N-aryl amine. The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. acs.org

Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound

AmineLigandBaseSolventTemperature (°C)Hypothetical Product
AnilineXPhosNaOtBuToluene902-(azidomethyl)-4-anilino-1-methoxybenzene
MorpholineRuPhosK₃PO₄Dioxane1004-(2-(azidomethyl)-4-methoxyphenyl)morpholine
BenzylamineBrettPhosLiHMDSTHF80N-benzyl-2-(azidomethyl)-4-methoxyaniline

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.comnih.govlibretexts.org For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. Conversely, the bromine atom is electron-withdrawing, but its effect is generally not sufficient to facilitate SNAr under standard conditions.

Therefore, direct SNAr at the C4 position of this compound is expected to be challenging. Forcing conditions, such as high temperatures and strong nucleophiles, might lead to some product formation, but would also likely result in decomposition of the azidomethyl group or other side reactions. The presence of the ortho-azidomethyl group is not anticipated to significantly enhance the rate of SNAr at the C4 position.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromo-substituent on this compound allows for the potential formation of organometallic reagents, such as Grignard and organolithium species. wikipedia.orglibretexts.org These reagents are powerful nucleophiles and are valuable intermediates in organic synthesis.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether would be the standard approach to form the corresponding Grignard reagent, 2-(azidomethyl)-4-methoxyphenylmagnesium bromide. wikipedia.org However, a significant challenge in the formation of Grignard reagents from benzyl (B1604629) halide-type structures is the propensity for Wurtz-type homocoupling. reddit.comchemicalforums.com While the bromine in the target molecule is on the aromatic ring and not benzylic, the reactivity of the azidomethyl group could potentially interfere with the Grignard formation. The azide moiety is generally considered incompatible with Grignard reagents, and its reduction or reaction with the newly formed Grignard species could be a significant side reaction. nih.gov

Organolithium Reagent Formation: The corresponding organolithium reagent, 2-(azidomethyl)-4-methoxyphenyl-lithium, could be prepared via lithium-halogen exchange by treating the starting material with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. chemohollic.comyoutube.comlibretexts.org Similar to Grignard reagents, organolithium reagents are highly reactive and basic, and the compatibility of the azido group would be a primary concern. The strong basicity of the organolithium reagent could also lead to deprotonation at the benzylic position of the azidomethyl group.

Influence of the Methoxy Group on Aromatic Reactivity and Stereoelectronic Effects

The methoxy group at the 1-position exerts a significant influence on the reactivity of the aromatic ring through its electronic effects. As a strong electron-donating group, it increases the electron density of the benzene ring, particularly at the ortho and para positions, through a resonance effect (+M). This increased electron density activates the ring towards electrophilic aromatic substitution, although the positions are already substituted.

In the context of palladium-catalyzed cross-coupling reactions at the C4 position, the electron-donating nature of the methoxy group can influence the rate of oxidative addition. Generally, electron-donating groups can slow down the oxidative addition step in reactions like the Heck and Buchwald-Hartwig aminations. However, its presence is not expected to completely inhibit these reactions.

For nucleophilic aromatic substitution, the electron-donating character of the methoxy group deactivates the ring, making SNAr reactions at the C4 position unfavorable as it destabilizes the negatively charged Meisenheimer intermediate.

Synergistic and Competitive Reactions Between Functional Groups

The presence of three distinct functional groups on the benzene ring introduces the possibility of synergistic and competitive reactions.

Palladium-Catalyzed Reactions vs. Azide Reactivity: In palladium-catalyzed reactions such as the Heck and Buchwald-Hartwig aminations, the primary competition is between the desired C-C or C-N bond formation at the C-Br bond and potential side reactions involving the azidomethyl group. While some studies show azides can be stable under these conditions, there is a risk of reduction of the azide to an amine or its participation in other undesired transformations, especially at elevated temperatures.

Organometallic Reagent Formation and Intramolecular Reactions: During the formation of Grignard or organolithium reagents, the newly formed organometallic center could potentially react intramolecularly with the azidomethyl group. For instance, the nucleophilic carbon of the organometallic could attack the electrophilic terminal nitrogen of the azide, leading to cyclization or other complex rearrangements.

Chemoselectivity in Nucleophilic Attack: If subjected to a strong nucleophile under harsh conditions, there could be competition between nucleophilic attack at the carbon bearing the bromine (SNAr) and nucleophilic attack at the benzylic carbon of the azidomethyl group (SN2-type displacement of the azide). However, given the general inertness of aryl halides to SN2 reactions, the latter is more likely if conditions permit.

A summary of the chemical compounds mentioned in this article is provided in the table below.

2 Azidomethyl 4 Bromo 1 Methoxybenzene As a Versatile Synthetic Building Block

Construction of Complex Polyheterocyclic Architectures

The presence of both an azide (B81097) and a bromine atom on the 2-(azidomethyl)-4-bromo-1-methoxybenzene scaffold provides multiple avenues for the synthesis of complex polyheterocyclic systems. These functional groups can be selectively addressed to build intricate molecular frameworks.

The azidomethyl group is an ideal precursor for the synthesis of 1,2,3-triazoles through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction involves treating the azide with a terminal alkyne in the presence of a copper(I) catalyst.

In a typical reaction, this compound would serve as the azide component, reacting with a variety of terminal alkynes to produce a library of triazole derivatives. The resulting triazole ring is a stable, aromatic linker that can connect the methoxybenzene core to other molecular fragments.

Table 1: Representative Synthesis of Triazole Derivatives from this compound

Alkyne ReactantCatalyst/Solvent SystemProductPotential Application Area
PhenylacetyleneCuI / Et3N / H2O1-((4-Bromo-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazoleOrganic Electronics
Propargyl AlcoholCuSO4·5H2O / Sodium Ascorbate (B8700270) / t-BuOH/H2O(1-((4-Bromo-2-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanolFunctional Polymer Synthesis
Ethynyltrimethylsilane[Cu(PPh3)3Br] / Toluene (B28343)1-((4-Bromo-2-methoxybenzyl)-4-(trimethylsilyl)-1H-1,2,3-triazoleSynthetic Intermediate

This table presents hypothetical reactions based on established click chemistry principles.

Another approach involves multi-step synthetic sequences. The bromine atom on the aromatic ring can participate in metal-catalyzed cross-coupling reactions to introduce a side chain containing a functional group that can then react with the azidomethyl group or its triazole derivative. Furthermore, electrophilic cyclization of derivatives of this compound could lead to spiroconjugated molecules.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of this compound make it a valuable precursor for the development of advanced organic materials and functional molecules.

The azide functionality of this compound allows for its incorporation into polymer structures, either as a side-chain modification or as part of the main polymer backbone. Polymers containing azide groups are of interest for creating functional materials.

One common method is the post-polymerization modification of polymers containing halide or other leaving groups with sodium azide. Alternatively, a polymer with pendant alkyne groups can be functionalized with this compound via CuAAC. This would graft the bromo-methoxybenzyl moiety onto the polymer side chains.

Table 2: Potential Strategies for Polymer Synthesis Using this compound

Polymerization StrategyDescriptionResulting Polymer Type
Side-Chain FunctionalizationReaction of an alkyne-functionalized polymer with this compound via CuAAC.Functionalized polymer with pendant bromo-methoxybenzyl-triazole units.
Monomer Synthesis and PolymerizationConversion of the azide to a polymerizable group (e.g., amine followed by acrylation) and subsequent polymerization.Polymer with the functional benzene (B151609) ring in the side chain.
Polyaddition ReactionsSynthesis of a diazide derivative from the starting compound, followed by a polyaddition reaction with a dialkyne.Linear polymer with triazole rings integrated into the main chain.

This table outlines hypothetical strategies based on known polymer synthesis methods.

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies. The structure of this compound and its derivatives offers several features that can be exploited in the design of supramolecular scaffolds.

The aromatic ring can participate in π-π stacking interactions, a common driving force for self-assembly. The bromine atom can engage in halogen bonding, a directional interaction with electron-donating atoms. After conversion to a triazole, the triazole ring can act as both a hydrogen bond donor and acceptor. These varied interactions can guide the self-assembly of molecules into complex, higher-order structures like fibers or nanorings.

Design and Synthesis of Specific Derivatives for Non-Biological Research Applications

The reactivity of the azide and bromo functionalities allows for the design and synthesis of a wide array of derivatives for non-biological research, particularly in materials science and catalysis.

The bromine atom is a versatile handle for modification via transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, while Sonogashira coupling with terminal alkynes can be used to create extended π-conjugated systems. The azide group can be reduced to a primary amine, which can then be further functionalized.

Table 3: Examples of Derivatives and Their Potential Research Applications

Reaction TypeReactantDerivative Functional GroupPotential Application
Suzuki CouplingPhenylboronic acidBiphenylLiquid Crystals, Organic Light-Emitting Diodes (OLEDs)
Sonogashira CouplingEthynylbenzeneStilbene-likeMolecular Wires, Fluorescent Probes
Reduction (e.g., with H2/Pd or PPh3/H2O)-Amine (-CH2NH2)Precursor for Schiff bases, Amides, Catalysts
Click ChemistryVarious alkynesTriazoleAs described in 4.1.1

This table illustrates potential derivatization strategies based on standard organic reactions.

Despite a comprehensive search for scholarly articles and spectroscopic data, no specific experimental results for the chemical compound This compound could be located.

Searches for its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D), Infrared (IR) spectrum, and Mass Spectrometry (MS) data, including High-Resolution Mass Spectrometry (HRMS), did not yield any publications or database entries detailing the advanced spectroscopic and structural characterization of this specific molecule.

While information is available for structurally related compounds, such as isomers like 1-(azidomethyl)-4-bromobenzene (B3045437) and various bromo-methoxy-benzene derivatives, this data is not directly applicable. The unique substitution pattern of this compound results in a distinct electronic and steric environment, which would produce unique spectroscopic fingerprints.

Consequently, without access to primary research data for the specified compound, it is not possible to provide the detailed, scientifically accurate article with data tables as requested in the outline. The synthesis and/or full spectroscopic characterization of this compound does not appear to be published in readily accessible scientific literature.

Advanced Spectroscopic and Structural Characterization of 2 Azidomethyl 4 Bromo 1 Methoxybenzene and Its Derivatives

X-ray Crystallography for Solid-State Structural Analysis

A pertinent example is the structural elucidation of 4-Benzyloxy-2-bromo-1-methoxybenzene, a derivative that shares the core brominated anisole (B1667542) framework. The crystal structure of this compound was determined by single-crystal X-ray diffraction, providing a detailed model of its solid-state conformation. nih.gov

Detailed crystallographic data for 4-Benzyloxy-2-bromo-1-methoxybenzene is presented in the table below. This data provides a quantitative description of the unit cell and the conditions under which the structure was determined.

Table 1: Crystal Data and Structure Refinement for 4-Benzyloxy-2-bromo-1-methoxybenzene

Parameter Value
Empirical formula C₁₄H₁₃BrO₂
Formula weight 293.15
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 6.1415(7) Åb = 8.2635(7) Åc = 25.287(2) Å
α = 90°β = 94.401(10)°γ = 90°
Volume 1279.5(2) ų
Z 4
Density (calculated) 1.520 Mg/m³
Absorption coefficient 3.203 mm⁻¹
F(000) 592
Crystal size 0.32 x 0.28 x 0.22 mm
Theta range for data collection 2.59 to 27.50°
Index ranges -7<=h<=7, -10<=k<=10, -32<=l<=32
Reflections collected 10178
Independent reflections 2924 [R(int) = 0.0476]
Completeness to theta = 25.242° 99.8 %
Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.7456 and 0.5484
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2924 / 0 / 154
Goodness-of-fit on F² 1.043
Final R indices [I>2sigma(I)] R1 = 0.0469, wR2 = 0.1118
R indices (all data) R1 = 0.0664, wR2 = 0.1226

Data sourced from a study on a related derivative, 4-Benzyloxy-2-bromo-1-methoxybenzene. nih.gov

Theoretical and Computational Investigations on 2 Azidomethyl 4 Bromo 1 Methoxybenzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and reactivity. For 2-(azidomethyl)-4-bromo-1-methoxybenzene, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31+G**, would be foundational for understanding its chemical nature. nih.gov

Prediction of Reaction Pathways and Transition States

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. Organic azides are known for their versatile reactivity, including 1,3-dipolar cycloadditions and thermal or photochemical decomposition to form highly reactive nitrenes. mdpi.comnih.gov DFT calculations can model these reaction pathways.

For instance, in a potential cycloaddition reaction, DFT can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com A transition state is characterized by having a single imaginary frequency in its vibrational analysis. nih.govresearchgate.net The energy barrier of the reaction, which is the difference in Gibbs free energy between the reactants and the transition state, can then be calculated to predict the reaction's feasibility. youtube.com

Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

ParameterReactant Complex (kcal/mol)Transition State (kcal/mol)Product Complex (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
Electronic Energy 0.00+25.3-15.825.3-15.8
Gibbs Free Energy 0.00+28.7-12.128.7-12.1

Note: This data is illustrative and based on typical values for related organic azide (B81097) reactions.

Intrinsic Reaction Coordinate (IRC) calculations are often performed following a transition state optimization to confirm that the located TS correctly connects the reactants and products on the potential energy surface. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. acs.orgyoutube.com The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely have significant contributions from the azidomethyl group, particularly the π* orbitals of the azide. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

The substituents on the benzene ring—the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group—will modulate the energies of the FMOs. rsc.org The methoxy group will raise the energy of the HOMO, making the ring more susceptible to electrophilic attack, while the bromo and azidomethyl groups will lower the energy of the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.24+1.7811.02
Anisole (B1667542)-8.21+1.659.86
Benzyl (B1604629) Azide-9.05-0.858.20
This compound -8.55 (Estimated) -1.10 (Estimated) 7.45 (Estimated)

Note: The data for this compound is an educated estimation based on the effects of the individual functional groups.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations.

For a flexible molecule like this compound, MD simulations can reveal the preferred orientations of the azidomethyl group relative to the benzene ring. This is crucial as the conformation can significantly impact reactivity. The accuracy of MD simulations relies on the quality of the force field parameters used to describe the interactions between atoms. researchgate.netnih.gov Specific parameterization for the azido (B1232118) group in aromatic systems is necessary for reliable simulations. researchgate.net Such simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the molecule's conformational preferences. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Predictability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or physicochemical properties of compounds with their observed properties, such as reactivity or biological activity. mdpi.comresearchgate.net This approach is based on the principle that the structure of a molecule determines its properties. mdpi.com

In the context of this compound, a QSPR model could be developed to predict a specific property, for instance, the rate constant of a reaction. nih.gov This would involve:

Creating a dataset of structurally similar compounds with known experimental values for the property of interest.

Calculating molecular descriptors for each compound. These can be constitutional, topological, geometric, or electronic descriptors.

Developing a mathematical model (e.g., using multiple linear regression) that relates the descriptors to the property.

Validating the model to ensure its predictive power. nih.gov

Such a model could then be used to predict the reactivity of this compound without the need for extensive experimental work.

Future Research Directions and Unexplored Avenues

Development of Novel Cascade and Multicomponent Reactions Incorporating 2-(Azidomethyl)-4-bromo-1-methoxybenzene

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all starting materials, represent a highly efficient and atom-economical approach to generating molecular complexity. nih.govcam.ac.uknih.gov The functional group array of this compound makes it an ideal candidate for the design of new MCRs and cascade sequences.

Future research could focus on leveraging the azide (B81097) and bromo functionalities in orthogonal reaction sequences. For instance, a one-pot process could be envisioned where the bromo group first participates in a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) to introduce a new substituent. Subsequently, without isolation of the intermediate, the azide moiety could undergo a [3+2] cycloaddition (a "click" reaction) with an alkyne or a Staudinger reaction.

Furthermore, the development of novel MCRs that directly involve the compound's core structure is a rich area for exploration. For example, reactions like the Ugi or Passerini MCR could be adapted. nih.govnumberanalytics.com A hypothetical Ugi-type reaction could involve an aldehyde, an isocyanide, a carboxylic acid, and an amine derived from the reduction of the azide group of this compound, leading to complex bis-amide structures in a single, efficient step. nih.gov The design of such sequences would significantly accelerate the synthesis of diverse compound libraries based on this scaffold for applications in medicinal chemistry and materials science. nih.gov

Asymmetric Synthesis Utilizing Chiral Catalysts with this compound as a Substrate

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, which employs chiral catalysts to control the stereochemical outcome of a reaction, offers the most elegant solution for accessing chiral molecules. comchart.comseqens.com While this compound is itself achiral, it serves as an excellent prochiral substrate for asymmetric transformations.

A primary focus for future research would be the development of catalytic asymmetric reactions that create a new stereocenter. For example, the benzylic position could be targeted in an asymmetric C-H activation/functionalization reaction. Alternatively, reactions involving the azide group could be rendered asymmetric. The development of chiral catalysts, perhaps based on rhodium or iridium complexes, for the enantioselective hydrogenation or transfer hydrogenation of the azide to a primary amine would generate a valuable chiral building block. seqens.com

Moreover, if the azide were to participate in an intramolecular cyclization, a chiral catalyst could control the formation of new stereocenters in the resulting heterocyclic product. rsc.org The strategic placement of the bromo- and methoxy- substituents could influence the substrate's interaction with the chiral catalyst, potentially enabling high levels of stereocontrol that might be difficult to achieve with simpler substrates. comchart.com Exploring catalyst-controlled diastereoselective reactions on derivatives of this compound would also allow for the selective synthesis of multiple stereoisomers from a common precursor. comchart.com

Exploration of this compound in Mechanochemistry and Flow Chemistry

Modern synthetic chemistry is increasingly focused on developing safer and more sustainable processes. Mechanochemistry, which uses mechanical force to induce chemical reactions, and flow chemistry, which involves the continuous pumping of reagents through a reactor, are two key enabling technologies in this area. seqens.comresearchgate.net Both hold significant, untapped potential for the synthesis and transformation of this compound.

Mechanochemistry: This solvent-free or low-solvent technique offers a greener alternative to traditional solution-phase synthesis. numberanalytics.comopenedition.org Given that reactions are often faster and more efficient, future work could explore the mechanochemical synthesis of the title compound itself or its use in subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgrsc.org Performing reactions in a ball mill could lead to higher yields, reduced waste, and access to products or polymorphs not obtainable from solution. nih.gov

Flow Chemistry: The presence of the azide group makes this compound an energetically unstable molecule, posing potential safety risks (e.g., detonation) in large-scale batch reactions. cam.ac.uknih.gov Flow chemistry mitigates these risks by working with very small reaction volumes at any given time in a contained and controlled environment. mt.compharmtech.cominnosyn.com Future research should focus on developing continuous flow processes for both the synthesis of the compound and its subsequent transformations. nih.govorganic-chemistry.org This would not only enhance safety but also allow for the use of reaction conditions, such as high temperatures and pressures, that would be hazardous in a batch reactor, potentially leading to faster reactions and higher yields. comchart.comvapourtec.com A telescoped flow process, where the azide is generated and immediately consumed in a subsequent reaction step without isolation, would be an particularly valuable and safe approach. nih.govinnosyn.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring Involving the Compound

A deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is crucial for optimization and control. Advanced spectroscopic probes that allow for in-situ, real-time monitoring are invaluable tools for gaining this insight.

Future investigations should incorporate such Process Analytical Technology (PAT) to study reactions involving this compound. Raman spectroscopy, for instance, is a powerful, non-invasive technique that can monitor multiple components simultaneously in real-time. innosyn.com The azide functional group has a strong and distinct Raman signal. A Raman probe could be immersed directly into the reaction mixture to continuously track the concentration of the starting material and the formation of intermediates and products. This would provide precise data on reaction rates and endpoints, facilitating rapid optimization. This approach would be especially powerful when combined with flow chemistry, enabling the establishment of steady-state conditions and immediate feedback on how changes in flow rate, temperature, or reagent concentration affect the reaction outcome. mt.com

Integration of Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis of this compound

The synergy between machine learning (ML), artificial intelligence (AI), and molecular synthesis is revolutionizing chemical research. researchgate.net These computational tools can accelerate discovery by predicting reaction outcomes, planning synthetic routes, and optimizing reaction conditions.

For this compound, AI could be employed for retrosynthetic analysis, proposing novel and efficient pathways for its synthesis from readily available starting materials. mt.com Furthermore, ML models could be trained on experimental data to predict the reactivity of this specific compound under various conditions. By inputting the structure and potential reactants, an ML model could forecast the likely product, yield, and selectivity of a reaction. pharmtech.comvapourtec.com This predictive power would allow researchers to prioritize experiments, avoiding those with a low probability of success and focusing on the most promising avenues. openedition.org This approach is particularly valuable for complex transformations like multicomponent or catalytic asymmetric reactions, where the number of variables makes traditional optimization time-consuming and resource-intensive. pharmtech.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.